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molecular formula C17H32O B101989 9-Cycloheptadecen-1-ol CAS No. 17344-59-1

9-Cycloheptadecen-1-ol

Cat. No. B101989
M. Wt: 252.4 g/mol
InChI Key: QNDMQRZWUGHGHY-UHFFFAOYSA-N
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Patent
US06759557B2

Procedure details

Cyclopentadecanone of Synthesis Example 3 was replaced by civetone, and the ketone group was reduced under the same conditions as in Synthesis Example 3, to give 9-cycloheptadecenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(=O)CCCCCCCCCCCCCC1.[CH2:17]1[CH2:34][CH2:33][CH2:32][C:30](=[O:31])[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH:22]=[CH:21][CH2:20][CH2:19][CH2:18]1>>[CH:30]1([OH:31])[CH2:32][CH2:33][CH2:34][CH2:17][CH2:18][CH2:19][CH2:20][CH:21]=[CH:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCCCCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC/C=C\CCCCCCCC(=O)CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ketone group was reduced under the same conditions as in Synthesis Example 3

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCC=CCCCCCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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